Ethyl 4-(4-(aminomethyl)phenyl)butanoate

Description

The aminomethyl group confers nucleophilic reactivity and enhanced solubility in polar solvents compared to non-polar substituents like halogens. The ester functionality renders it susceptible to hydrolysis, a property shared with similar compounds (e.g., ethyl 4-(4-bromophenyl)butanoate) .

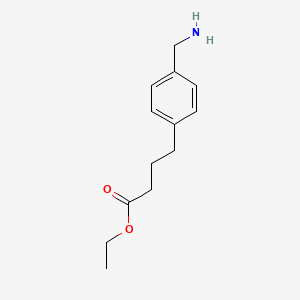

Structure

2D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 4-[4-(aminomethyl)phenyl]butanoate |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3 |

InChI Key |

YEZODOSKIMQNKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Oxidation of Alcohol Precursors Followed by Esterification

The oxidation of 4-substituted butanol derivatives to carboxylic acids, as demonstrated in US20170342018A1, offers a foundational pathway. In this patent, 4-phenyl-1-butanol undergoes oxidation using sodium chlorite (NaClO₂), 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), and sodium hypochlorite (NaClO) in acetonitrile-phosphate buffer (pH 9.8) at 10–40°C. Applying this to the target compound:

Synthesis of 4-(4-(Aminomethyl)Phenyl)-1-Butanol :

- Hypothetical route: Friedel-Crafts alkylation of toluene derivatives with 4-bromo-1-butanol under AlCl₃ catalysis, followed by bromination at the para position and amination via Gabriel synthesis.

- Protection of the aminomethyl group (e.g., tert-butoxycarbonyl, BOC) would be critical to prevent oxidation during subsequent steps.

Oxidation to Carboxylic Acid :

Esterification with Ethanol :

Table 1: Comparative Oxidation-Esterification Parameters

*Assumes deprotection efficiency of 90–95%.

Multi-Component Catalytic Synthesis

CN102503846B details a stereoselective synthesis of ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoate using acetophenone, ethyl glyoxylate, and (S)-phenethylamine with L-proline catalysis. Adapting this framework:

Reaction Design :

- Replace (S)-phenethylamine with 4-(aminomethyl)benzylamine.

- Use ethyl glyoxylate (50% toluene solution) and acetophenone derivatives.

Catalytic System :

Post-Reaction Processing :

Mechanistic Insights :

The reaction likely proceeds through an enamine intermediate, where L-proline facilitates asymmetric induction. The aminomethyl group’s nucleophilicity may require tempering via protective groups to prevent side reactions.

Reductive Amination of Keto-Ester Intermediates

A two-step approach involving ketone formation followed by reductive amination:

Synthesis of Ethyl 4-(4-Formylphenyl)Butanoate :

- Friedel-Crafts acylation of toluene with ethyl 4-chlorobutanoyl chloride and AlCl₃.

- Alternatively, Pd-catalyzed coupling of 4-bromobenzaldehyde with ethyl 4-butenoate.

Reductive Amination :

Yield Considerations :

Patent US20170342018A1 achieved >99% purity in analogous oxidations, suggesting that careful pH control and stoichiometric reductant use could yield 60–75% for this step.

Comparative Analysis of Synthetic Routes

Table 2: Route Feasibility and Challenges

- Steric Effects : The para-aminomethyl group creates steric hindrance during aryl coupling or alkylation steps, necessitating bulky ligands or high-pressure conditions.

- Catalyst Compatibility : TEMPO and L-proline systems from are oxygen-sensitive, requiring inert atmospheres for reproducibility.

Experimental Optimization and Scale-Up

Solvent and Temperature Profiling

Data from indicates that dichloromethane (DCM) at 30°C improved diastereoselectivity (2.2:1 vs. 3:1 in ethanol). For the target compound, DCM with 0.1 eq. Zn(OTf)₂ may enhance coordination with the aminomethyl group.

Catalytic Enhancements

- Dual Catalysis : Combining TEMPO (oxidation) and L-proline (amination) could streamline steps but risks intermediate decomposition.

- Microwave Assistance : Reducing reaction times from days to hours, as demonstrated in similar esterifications.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(4-(aminomethyl)phenyl)butanoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Mechanistic Insight : The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the aminomethyl group exerting minimal electronic influence due to its para position relative to the ester .

Schiff Base Formation

The primary amine (-CH₂NH₂) reacts with aldehydes/ketones to form Schiff bases, facilitating applications in coordination chemistry and drug design.

Example Reaction with 3,5-Dimethoxy-4-Hydroxybenzaldehyde

Key Notes :

-

The reaction exhibits stereoselectivity, favoring the E-isomer .

-

Electron-donating groups on the aldehyde enhance reaction rates.

Cross-Coupling Reactions

The aryl halide moiety (if present in derivatives) participates in nickel-catalyzed cross-coupling with alkyl halides, enabling C–C bond formation.

Nickel-Catalyzed Coupling with Alkyl Halides

| Component | Role | Conditions |

|---|---|---|

| Catalyst | Nickel complex (e.g., (bpy)NiCl₂) | 3 mol% catalyst loading |

| Reducing Agent | Manganese powder | 2 equivalents |

| Solvent | DMA or THF | Room temperature, 24 h |

| Yield | 70–85% |

Applications :

-

Synthesizes biaryl structures for pharmaceuticals and materials science.

Reductive Amination and Hydrogenation

The aminomethyl group enables reductive amination or hydrogenation of nitro precursors.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Spectral Characterization

Key NMR signals for reaction monitoring:

This compound’s versatility in hydrolysis, condensation, and cross-coupling reactions makes it valuable in synthetic organic chemistry and drug development. Further studies should explore its catalytic asymmetric transformations and biological activity profiling.

Scientific Research Applications

Ethyl 4-(4-(aminomethyl)phenyl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(aminomethyl)phenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological receptors or enzymes. The pathways involved may include binding to neurotransmitter receptors or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between Ethyl 4-(4-(aminomethyl)phenyl)butanoate and its analogs:

Table 1: Comparative Analysis of Ethyl 4-Substituted Phenyl Butanoates

| Compound Name (CAS) | Molecular Formula | Substituent(s) | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₉NO₂ | 4-(Aminomethyl)phenyl | 233.30* | Not reported | Ester, primary amine |

| Ethyl 4-(4-bromophenyl)butanoate (105986-54-7) | C₁₂H₁₅BrO₂ | 4-Bromophenyl | 271.15 | Not reported | Ester, bromo |

| Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (13) | C₁₆H₁₉F₂NO₄ | 4-Acetylphenyl, acetamido, difluoro | 328.32 | 138–140 | Ester, amide, fluorine |

| Ethyl 4-[ethyl(phenyl)amino]butanoate (2059944-97-5) | C₁₄H₂₁NO₂ | Ethyl(phenyl)amino | 235.32 | Not reported | Ester, tertiary amine |

| Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate (141333-27-9) | C₁₄H₁₈O₅ | 4-Formyl-2-methoxyphenoxy | 274.29 | Not reported | Ester, formyl, methoxy |

*Calculated based on molecular formula.

Key Comparative Insights

Functional Group Impact on Reactivity and Solubility: The primary amine in this compound enhances aqueous solubility compared to halogenated analogs (e.g., bromo in C₁₂H₁₅BrO₂ ). However, amines may require protection during synthesis to prevent undesired side reactions, a strategy observed in acetamido derivatives (C₁₆H₁₉F₂NO₄) .

Synthetic Methodologies: Diazotization and coupling reactions (used for Ethyl 4-aminobenzoate derivatives ) could theoretically apply to the target compound, but the aminomethyl group may necessitate milder conditions to avoid decomposition. Silica gel chromatography, a common purification method for acetamido and formyl-substituted esters , is likely applicable to the target compound.

Thermal and Spectral Properties: Melting points vary significantly: acetamido-difluoro derivatives (138–140°C ) exhibit higher thermal stability than formyl-methoxy analogs (79–82°C ), suggesting that steric and electronic effects influence crystallinity. NMR signatures: Aromatic protons in bromophenyl derivatives resonate downfield (δ 7.2–7.5 ppm ), while acetamido groups show distinct amide signals (δ 2.0–2.2 ppm for CH₃ in acetamido ). The target compound’s aminomethyl group would likely display δ 1.5–2.5 ppm for -CH₂NH₂ .

Applications and Stability: Bromophenyl and formyl-substituted esters are often intermediates in drug synthesis (e.g., antihypertensives or antivirals ), whereas tertiary amines (C₁₄H₂₁NO₂ ) may serve as ligands in catalysis. The ester group’s hydrolytic lability is universal, but electron-withdrawing groups (e.g., bromo ) accelerate hydrolysis relative to electron-donating groups (e.g., methoxy ).

Biological Activity

Ethyl 4-(4-(aminomethyl)phenyl)butanoate is a compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 221.295 g/mol

- CAS Number : 757139-57-4

The compound consists of an ethyl ester group and an aminomethyl phenyl group, which contributes to its biological properties. The presence of the aminomethyl group suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry .

Pharmacological Potential

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. This compound may share these properties, warranting further investigation into its mechanism of action and efficacy against specific cancers.

- Antimicrobial Properties : Research on related compounds suggests that ethyl esters can possess antimicrobial activity. The aminomethyl group may enhance this effect by facilitating interaction with bacterial cell membranes or enzymes .

- Neuroprotective Effects : Some studies have reported that compounds with similar aromatic and amine functionalities exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Esterification Reactions : Reacting butanoic acid derivatives with alcohols in the presence of acid catalysts.

- Reductive Amination : The reaction of ketones or aldehydes with amines under reducing conditions to form the desired amine structure .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(4-(aminophenyl)butanoate) | CHNO | Lacks the additional methyl group; potential for different biological activity |

| Ethyl 4-(4-(dimethylamino)phenyl)butanoate | CHNO | Contains dimethylamino group; may enhance solubility and bioavailability |

| Ethyl 4-[4-[cyclohexyl(methyl)amino]phenyl]butanoate | CHNO | More complex structure; potential for varied pharmacodynamics |

This table illustrates how variations in structure can lead to differing biological activities, highlighting the importance of specific functional groups in drug design .

Case Studies and Research Findings

Recent studies have focused on the biological activities of related compounds, providing insights into potential applications:

- A study investigating the effects of aminomethyl derivatives on cancer cell lines demonstrated significant cytotoxicity, suggesting that this compound could have similar effects .

- Another research effort explored the neuroprotective effects of related compounds, indicating that structural modifications could enhance protective mechanisms against neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(4-(aminomethyl)phenyl)butanoate?

Methodological Answer:

The compound is synthesized via esterification of 4-(4-(aminomethyl)phenyl)butanoic acid with ethanol, typically using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reaction Setup: Reflux the carboxylic acid and ethanol under anhydrous conditions with catalytic acid for 6–12 hours.

- Purification: Neutralize residual acid with sodium bicarbonate, followed by solvent removal under reduced pressure. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

- Validation: Confirm purity (>95%) using HPLC or GC-MS.

Basic: What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.

- Elemental Analysis: Match experimental C, H, N percentages to theoretical values (C: 70.56%, H: 8.65%, N: 6.33%) .

Advanced: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

- Catalyst Screening: Test Brønsted vs. Lewis acids (e.g., HSO vs. FeCl) to enhance esterification efficiency.

- Solvent Selection: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction kinetics.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Byproduct Management: Monitor intermediates (e.g., unreacted carboxylic acid) via TLC and optimize quenching protocols.

Advanced: How should researchers address contradictory data in biological activity studies of this compound?

Methodological Answer:

- Cross-Validation: Replicate assays (e.g., antimicrobial tests) across multiple cell lines or microbial strains.

- Purity Checks: Use HPLC to rule out impurities (>98% purity required for reliable bioactivity data).

- Structural Confounders: Compare activity with analogs (e.g., methyl or propyl esters) to isolate the role of the ethyl group .

- Mechanistic Studies: Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to validate target interactions .

Basic: What structural analogs of this compound are relevant for comparative studies?

Methodological Answer:

| Compound Name | Molecular Formula | Key Structural Differences | Research Applications |

|---|---|---|---|

| Methyl 3-(4-aminophenyl)butanoate | CHNO | Methyl ester, position shift | Neuroprotective agent studies |

| Ethyl 4-phenylbutanoate | CHO | Lacks aminomethyl group | Fragrance intermediate studies |

| Ethyl 4-(2-aminophenyl)butanoate | CHNO | Aminomethyl at ortho position | SAR in antimicrobial research |

These analogs help elucidate structure-activity relationships (SAR) and metabolic stability .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Functional Group Modifications: Synthesize derivatives with substituted esters (e.g., isopropyl), halogenated phenyl rings, or altered chain lengths.

- Biological Testing: Screen derivatives against targets (e.g., bacterial efflux pumps or neurotransmitter receptors) using dose-response assays.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like acetylcholinesterase .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal: Neutralize acidic byproducts before disposal in designated chemical waste containers .

Advanced: How to design toxicity and pharmacokinetic studies for this compound?

Methodological Answer:

- In Vitro Toxicity: Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells.

- In Vivo Models: Administer doses (10–100 mg/kg) to rodents, monitoring organ histopathology and plasma clearance rates.

- Metabolic Profiling: Use LC-MS/MS to identify metabolites (e.g., hydrolyzed carboxylic acid) in urine and plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.